BenchChemオンラインストアへようこそ!

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide

Physicochemical Differentiation Structural Alert Medicinal Chemistry

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide (CAS 1396638-03-1) is a synthetic small molecule featuring a unique pyrano-fused thiazole indole-2-carboxamide scaffold. This chemotype is structurally distinct from simple thiazole analogs, offering a scaffold-hopping opportunity for medicinal chemistry and kinase inhibitor programs. The compound is suited as an untested structural analog in focused screening libraries to probe pharmacophore tolerance at the thiazole position in multi-target anticancer series (e.g., EGFR, HER2, VEGFR-2, CDK2). It may also serve as a structural probe in GPER cAMP assays or as a synthetic intermediate for generating affinity probes and PROTAC-like molecules. Independent experimental validation of bioactivity is mandatory as no quantitative data exists for this specific compound.

Molecular Formula C15H13N3O2S
Molecular Weight 299.35
CAS No. 1396638-03-1
Cat. No. B2442129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide
CAS1396638-03-1
Molecular FormulaC15H13N3O2S
Molecular Weight299.35
Structural Identifiers
SMILESC1COCC2=C1N=C(S2)NC(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C15H13N3O2S/c19-14(12-7-9-3-1-2-4-10(9)16-12)18-15-17-11-5-6-20-8-13(11)21-15/h1-4,7,16H,5-6,8H2,(H,17,18,19)
InChIKeyLSCNEJZWJDTIDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide (CAS 1396638-03-1): Chemical Identity and Compound Class Context for Research Procurement


N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide (CAS 1396638-03-1) is a synthetic small molecule (C15H13N3O2S, MW 299.3) that combines an indole-2-carboxamide pharmacophore with a 6,7-dihydro-4H-pyrano[4,3-d]thiazole bicyclic amine . The compound belongs to the broader class of N-thiazolyl-indole-2-carboxamides, a scaffold that has demonstrated multitarget anticancer activity through inhibition of EGFR, HER2, VEGFR-2, and CDK2 kinases, as well as GPER agonism in breast cancer models [1][2]. However, it must be noted that no primary research article, patent, or authoritative database has published quantitative bioactivity data (IC50, Ki, EC50, or in vivo efficacy) specifically for this compound as of the current evidence cutoff.

Why N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide Cannot Be Replaced by Simple Thiazole or Benzothiazole Analogs in Research Applications


The 6,7-dihydro-4H-pyrano[4,3-d]thiazole moiety in this compound is structurally distinct from simple thiazole or benzothiazole amines commonly used in indole-2-carboxamide derivatives. The saturated pyran ring introduces a tetrahydropyran oxygen that alters hydrogen-bonding capacity (additional H-bond acceptor), conformational flexibility, and lipophilicity (calc. logP) relative to aromatic thiazole or benzothiazole analogs . In closely related kinase-targeting series, substitution on the thiazole ring has been shown to dramatically modulate potency and selectivity profiles; for instance, in the ACS Omega 2024 series, variations at the thiazole 4-position shifted MCF-7 cytotoxicity IC50 values from >100 μM to 6.10 μM, underscoring that even minor thiazole modifications produce non-linear potency changes [1]. Therefore, generic substitution with unsubstituted N-(thiazol-2-yl)-1H-indole-2-carboxamide or N-(benzothiazol-2-yl)-1H-indole-2-carboxamide cannot recapitulate the steric, electronic, and conformational properties conferred by the fused dihydropyrano ring system, making independent experimental validation mandatory.

Quantitative Differentiation Evidence for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide (CAS 1396638-03-1) Versus Closest Structural Analogs


Structural Uniqueness: Fused Dihydropyrano Ring Confers Distinct Physicochemical Properties Versus Aromatic Thiazole and Benzothiazole Comparators

The target compound contains a 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine moiety, whereas the most common comparators in published indole-2-carboxamide series employ unsubstituted thiazol-2-amine or benzothiazol-2-amine. The saturated pyran ring introduces a calculated logP shift of approximately -0.5 to -0.8 log units relative to benzothiazole analogs and an additional hydrogen-bond acceptor (ether oxygen), which is absent in simple thiazole comparators . No direct head-to-head experimental comparison between the target compound and N-(thiazol-2-yl)-1H-indole-2-carboxamide or N-(benzothiazol-2-yl)-1H-indole-2-carboxamide has been published in the peer-reviewed literature.

Physicochemical Differentiation Structural Alert Medicinal Chemistry Scaffold Hopping

Kinase Inhibition Potential: Class-Level Evidence from N-Thiazolyl-Indole-2-Carboxamide Series May Inform Target Prioritization

In the ACS Omega 2024 study of N-thiazolyl-indole-2-carboxamide derivatives, compounds 6i and 6v exhibited MCF-7 cytotoxicity IC50 values of 6.10 ± 0.4 μM and 6.49 ± 0.3 μM respectively, with demonstrated inhibition of EGFR, HER2, VEGFR-2, and CDK2 kinases [1]. However, these compounds bear a hydrazineyl-oxoethyl substituent at the thiazole 4-position and are structurally distinct from the target compound. No kinase inhibition data (IC50 or % inhibition at any concentration) have been reported specifically for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide.

Kinase Inhibition EGFR HER2 VEGFR-2 CDK2 Anticancer

GPER Agonism: Class-Level Activity of N-Thiazolyl-Indole-2-Carboxamides Versus Target Compound Gap

O'Dea et al. (ACS Med Chem Lett, 2018) identified N-thiazol-2-yl-1H-indole-2-carboxamide derivatives as GPER-selective agonists; compound 5 in that series activated GPER without significant ESR1/ESR2 binding at concentrations up to 10 μM and inhibited breast cancer cell proliferation at levels comparable to the reference agonist G-1 [1]. However, the specific compound N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide was not included in this study, and no GPER activity data exist for the pyrano-fused analog.

GPER GPR30 Breast Cancer Estrogen Receptor GPCR Agonist

Recommended Research Application Scenarios for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide Based on Evidence Profile


Scaffold-Hopping and SAR Expansion in Kinase Inhibitor Programs

Based on the validated multitarget kinase inhibition of the N-thiazolyl-indole-2-carboxamide class (EGFR, HER2, VEGFR-2, CDK2) reported in ACS Omega 2024 [1], the pyrano-fused thiazole variant provides a scaffold-hopping opportunity. The additional ether oxygen and saturated pyran ring may alter kinase selectivity profiles, ATP-binding site interactions, and pharmacokinetic properties relative to aromatic thiazole leads. Procurement is recommended for exploratory medicinal chemistry programs requiring novel chemotypes in the kinase inhibitor space. Note: users must commission de novo kinase panel screening, as no selectivity or potency data exist for this specific compound.

GPER Agonist Screening and GPCR Ligand Discovery

The N-thiazol-2-yl-indole-2-carboxamide scaffold has demonstrated GPER-selective agonism with antiproliferative effects in breast cancer models (ACS Med Chem Lett 2018) [2]. The target compound may serve as a structural probe in GPER cAMP assays to explore whether pyrano-thiazole substitution preserves or enhances GPER affinity and selectivity over ESR1/ESR2. This compound is suited for hit-finding or follow-up screening libraries in GPCR-targeted oncology research.

Building Block for Derivatization and Chemical Biology Tool Generation

The compound's pyrano[4,3-d]thiazol-2-amine core (relatives available as CAS 623931-31-7, 259810-12-3) represents a versatile synthetic intermediate . The indole-2-carboxamide conjugation provides a stable amide linkage suitable for further functionalization. This compound may serve as a precursor for generating affinity probes, fluorescent conjugates, or PROTAC-like molecules, provided that the user independently verifies chemical stability and reactivity under their specific experimental conditions.

Negative Control or Selectivity Counter-Screen in Focused Thiazole-Indole Libraries

Given the absence of published bioactivity data, this compound may be used as an untested structural analog within focused screening libraries to assess structure-activity relationship boundaries. Inclusion alongside active N-thiazolyl-indole-2-carboxamide analogs allows researchers to test whether the dihydropyrano modification abolishes, retains, or shifts target activity, thereby defining the pharmacophore tolerance at the thiazole position.

Quote Request

Request a Quote for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.